4-Chloromercuribenzoic acid

Catalog No.
S604725
CAS No.
59-85-8
M.F
C7H5ClHgO2
M. Wt
357.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloromercuribenzoic acid

CAS Number

59-85-8

Product Name

4-Chloromercuribenzoic acid

IUPAC Name

(4-carboxyphenyl)mercury(1+);chloride

Molecular Formula

C7H5ClHgO2

Molecular Weight

357.16 g/mol

InChI

InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1

InChI Key

YFZOUMNUDGGHIW-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)O)[Hg]Cl

Synonyms

4 Chloromercuribenzoic Acid, 4-Chloromercuribenzoic Acid, Acid, 4-Chloromercuribenzoic, Acid, p-Chloromercuribenzoic, p Chloromercuribenzoic Acid, p-Chloromercuribenzoic Acid, para Chloromercuribenzoate, para-Chloromercuribenzoate, PCMB

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Hg+].[Cl-]

The exact mass of the compound 4-Chloromercuribenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32866. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Chloromercuribenzoates. It belongs to the ontological category of mercuribenzoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloromercuribenzoic acid (PCMB), CAS 59-85-8, is a highly specific organomercurial compound primarily procured for the reversible modification and spectrophotometric titration of sulfhydryl (-SH) groups in proteins and complex chemical mixtures. Unlike standard alkylating agents, PCMB forms a stable but fully reversible mercaptide bond with free thiols, a reaction that can be monitored quantitatively via a distinct UV absorbance shift at 250 nm. For industrial and laboratory buyers, PCMB represents a critical reagent for transiently protecting sensitive cysteine residues during multi-step purifications, mapping enzyme active sites, and halting sulfhydryl-dependent protease activity without permanently altering the target substrate's fundamental backbone[1].

Substituting PCMB with common, lower-cost thiol-reactive agents like N-ethylmaleimide (NEM) or iodoacetamide (IAA) fundamentally alters downstream processability. NEM and IAA act via alkylation, forming irreversible covalent thioether bonds that permanently deactivate the target protein or enzyme. In contrast, PCMB's mercaptide formation is fully reversible upon the addition of reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol. If a buyer selects NEM or IAA for transient thiol protection or reversible enzyme inhibition workflows, the target material cannot be regenerated, leading to total loss of the batch in processes requiring downstream functional recovery. Furthermore, PCMB's unique organomercurial geometry allows it to access and block specific sterically hindered active sites that generic alkylators fail to reach [1].

Reversibility of Thiol Modification for Process Recovery

A defining procurement advantage of PCMB is its complete reversibility. Studies demonstrating the inhibition of sulfhydryl-dependent enzymes (such as cellulase from C. thermocellum) show that while PCMB, NEM, and IAA all achieve strong initial inhibition, the addition of 10 mM dithiothreitol (DTT) fully restores activity only in the PCMB-treated samples. NEM and IAA modifications remain permanent, preventing any functional recovery [1].

Evidence DimensionEnzyme Activity Recovery Post-Reduction (10 mM DTT)
Target Compound DataPCMB: ~100% activity recovered
Comparator Or BaselineNEM / IAA: 0% activity recovered (irreversible)
Quantified DifferenceAbsolute difference in process reversibility
ConditionsEnzyme inhibition assays followed by incubation with 10 mM DTT

Enables the transient protection or reversible inhibition of sensitive materials during complex manufacturing or purification workflows.

Superior Inhibition Efficacy at Sterically Hindered Active Sites

PCMB frequently demonstrates superior inhibitory potency against specific sulfhydryl-dependent enzymes compared to generic alkylators, driven by its unique organomercurial coordination. In comparative assays on β-galactosidase, PCMB achieved near-complete inhibition (99.7%) at 2 mM, whereas equivalent concentrations of iodoacetamide (IAA) and N-ethylmaleimide (NEM) had negligible effects on the enzyme's activity [1].

Evidence DimensionEnzyme Inhibition (β-galactosidase) at 2 mM
Target Compound DataPCMB: 99.7% inhibition
Comparator Or BaselineIAA / NEM: Little to no significant effect
Quantified Difference>95% greater inhibition efficacy for specific hindered targets
ConditionsIn vitro β-galactosidase activity assay at 1-2 mM inhibitor concentration

Ensures reliable deactivation of specific proteases or enzymes where standard alkylators fail due to steric or chemical incompatibility.

Direct Spectrophotometric Quantification Without Secondary Reagents

Unlike Ellman's reagent (DTNB), which relies on the release of a colored byproduct (TNB) at 412 nm, PCMB allows for the direct monitoring of mercaptide bond formation via a strong UV absorbance increase at 250 nm. The molar extinction coefficient increases by approximately 7,600 M^-1 cm^-1 upon reaction with a free sulfhydryl [1]. This permits real-time stoichiometric titration of thiols even in complex mixtures where background absorbance at 412 nm might interfere with DTNB assays.

Evidence DimensionMethod of Signal Generation for Thiol Titration
Target Compound DataPCMB: Direct UV shift at 250 nm (Δε ≈ 7,600 M^-1 cm^-1)
Comparator Or BaselineDTNB: Indirect measurement via TNB release at 412 nm
Quantified DifferenceDirect vs. Indirect stoichiometric quantification
ConditionsSpectrophotometric titration of free sulfhydryl groups in aqueous buffer

Provides a robust, direct analytical method for quality control and material characterization when secondary cleavage assays are unsuitable.

Transient Thiol Protection in Multi-Step Bioprocessing

Because PCMB forms a fully reversible mercaptide bond, it is the ideal choice for temporarily masking reactive cysteine residues during protein purification, refolding, or chemical conjugation. Once the critical process steps are complete, the PCMB block can be cleanly removed using DTT or beta-mercaptoethanol, restoring the native functional state of the product [1].

Direct Spectrophotometric Titration for Quality Control

In analytical laboratories evaluating the oxidation state or structural integrity of protein batches, PCMB is utilized for the precise stoichiometric titration of free sulfhydryl groups. By monitoring the absorbance shift at 250 nm, analysts can directly quantify accessible thiols without the potential artifacts introduced by indirect colorimetric reagents like DTNB [2].

Targeted Inhibition of Sterically Hindered Proteases

In formulations or biological extracts where endogenous sulfhydryl-dependent proteases threaten product stability, PCMB is deployed as a highly potent inhibitor. Its ability to achieve >99% inhibition in enzymes that are resistant to standard alkylators (like NEM or IAA) makes it a critical stabilizing agent in complex biological matrices[3].

Physical Description

Insoluble in water (303 mg/L at 25 deg C); [ChemIDplus] White solid; Slightly soluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

357.968451 g/mol

Monoisotopic Mass

357.968451 g/mol

Heavy Atom Count

11

UNII

E1LE0WZ4BO

MeSH Pharmacological Classification

Sulfhydryl Reagents

Vapor Pressure

0.0000148 [mmHg]

Other CAS

59-85-8

Wikipedia

4-Chloromercuribenzoic_acid

General Manufacturing Information

Mercurate(1-), (4-carboxylatophenyl)chloro-, hydrogen: INACTIVE

Dates

Last modified: 08-15-2023

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